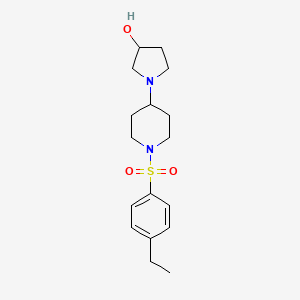

1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group attached to an ethylphenyl moiety

Méthodes De Préparation

The synthesis of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

Formation of the Pyrrolidine Ring: This step may involve cyclization reactions similar to those used for the piperidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Analyse Des Réactions Chimiques

1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Applications De Recherche Scientifique

Antidiabetic Activity

Research indicates that compounds with similar structures may inhibit enzymes involved in glucose metabolism, potentially aiding in the management of type 2 diabetes. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced hyperglycemia, making this compound a candidate for further exploration in diabetic therapies .

Central Nervous System Disorders

The compound has shown promise in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. Its ability to modulate neurotransmitter levels suggests a potential role in neuroprotection and cognitive enhancement. Studies have demonstrated that sulfonyl piperidine derivatives can exhibit neuroprotective effects through the modulation of cholinergic pathways .

Antimicrobial Properties

Similar compounds have demonstrated significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group is believed to enhance the interaction with bacterial targets, leading to effective inhibition of bacterial growth .

Case Study 1: Inhibition of Enzymes Related to Metabolic Syndrome

A study focusing on compounds similar to 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol reported their effectiveness in inhibiting key enzymes associated with metabolic syndrome. These findings suggest that this compound could be beneficial in treating conditions like obesity and hypertension through enzyme modulation .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can reduce oxidative stress markers in neuronal cells, indicating potential neuroprotective properties. The modulation of inflammatory cytokines was also observed, suggesting a mechanism by which this compound may protect against neurodegenerative processes .

Mécanisme D'action

The mechanism of action of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol include:

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.

Piperidine Derivatives: Substituted piperidines, such as spiropiperidines and piperidinones, have comparable pharmacological profiles and synthetic routes.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological properties and therapeutic potential.

Activité Biologique

The compound 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a pyrrolidine ring linked to a piperidine moiety, with a sulfonyl group attached to a phenyl ring. The presence of these functional groups is significant in determining its biological properties.

Synthesis Overview

The synthesis of this compound typically involves the reaction of 4-ethylphenylsulfonyl chloride with piperidine derivatives, followed by the introduction of the pyrrolidine ring through cyclization reactions. Such synthetic pathways are crucial for obtaining compounds with desired pharmacological properties.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and neutral sphingomyelinase 2 (nSMase2). These enzymes play critical roles in neurotransmission and lipid metabolism, respectively, making their inhibition a target for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Antimicrobial Activity : Compounds featuring sulfonamide moieties exhibit significant antibacterial properties. For instance, related derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar antimicrobial capabilities .

- Anti-inflammatory Effects : The anti-inflammatory potential of compounds containing piperidine and pyrrolidine structures has been documented. These compounds may modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, revealing that certain compounds exhibited greater efficacy than standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/mL, indicating promising antibacterial properties .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 250 | S. aureus |

| Compound B | 500 | E. coli |

| This compound | TBD | TBD |

Study 2: Neuroprotective Effects

Research on related pyrrolidine derivatives has shown potential neuroprotective effects through the inhibition of nSMase2, which is implicated in neurodegenerative diseases. In vivo studies demonstrated that these compounds could reduce exosome release from brain cells, suggesting a mechanism for protecting neuronal integrity .

Propriétés

IUPAC Name |

1-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-2-14-3-5-17(6-4-14)23(21,22)19-11-7-15(8-12-19)18-10-9-16(20)13-18/h3-6,15-16,20H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVKHGCUADXIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.